5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid
Description
Spectroscopic Identification Techniques
The structural elucidation of 5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid employs a combination of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry to confirm its molecular architecture and functional groups.
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Proton nuclear magnetic resonance spectroscopy typically displays characteristic signals corresponding to the methyl group attached to the isoxazole ring, aromatic protons of the nitrophenoxy moiety, and the methylene bridge protons linking the phenoxy group to the isoxazole ring. The methyl protons resonate as a singlet near 2.3 ppm, while the methylene protons appear as a singlet or multiplet around 5.0 ppm, reflecting their attachment to electronegative oxygen atoms. Aromatic protons on the 4-nitrophenoxy ring exhibit multiplets between 7.3 and 8.3 ppm, with downfield shifts due to the electron-withdrawing nitro substituent. The carboxylic acid proton typically appears as a broad singlet around 11–13 ppm, indicative of hydrogen bonding and acidic environment.
Carbon-13 NMR spectra reveal signals for the methyl carbon near 12–15 ppm, methylene carbon around 60–65 ppm, aromatic carbons between 115 and 150 ppm, and the carboxylic acid carbonyl carbon resonating downfield near 165–175 ppm. These chemical shifts align with the expected electronic environments within the molecule.
Infrared (IR) Vibrational Profile Analysis
Infrared spectroscopy of this compound shows distinct absorption bands corresponding to its functional groups. The broad and strong band near 2500–3300 cm⁻¹ is attributed to the O–H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a sharp, intense peak around 1700–1725 cm⁻¹.
Characteristic nitro group vibrations are observed with asymmetric and symmetric N–O stretching bands near 1520–1550 cm⁻¹ and 1340–1370 cm⁻¹, respectively. The aromatic C–H stretching vibrations appear in the region of 3000–3100 cm⁻¹, while C–O–C ether linkages of the phenoxy substituent show absorptions around 1200–1300 cm⁻¹. The isoxazole ring vibrations contribute to peaks in the fingerprint region (600–900 cm⁻¹), confirming heterocyclic structure.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern insights for this compound. The molecular ion peak (M⁺) corresponds to the molecular weight of approximately 289 g/mol, consistent with the molecular formula C12H9N2O6.
Fragmentation typically involves cleavage at the methylene bridge linking the isoxazole ring and the nitrophenoxy group, generating characteristic fragment ions. Loss of the nitro group (NO2, 46 Da) or the carboxylic acid moiety (COOH, 45 Da) produces prominent peaks. Additional fragments arise from cleavage within the aromatic ring and isoxazole heterocycle, aiding in structural confirmation.
A representative fragmentation table is as follows:
| Fragment Ion (m/z) | Proposed Structure/Fragment | Mass Loss (Da) | Comment |
|---|---|---|---|
| 289 (M⁺) | Molecular ion | 0 | Parent molecule |
| 243 | Loss of NO2 group | 46 | Nitro group cleavage |
| 244 | Loss of COOH group | 45 | Carboxylic acid cleavage |
| 199 | Further fragmentation of aromatic ring | 44 | Phenoxy ring fragmentation |
| 131 | Isoxazole ring fragment | 158 | Heterocycle cleavage |
These fragmentation patterns support the presence and connectivity of the nitrophenoxy substituent, isoxazole ring, and carboxylic acid group within the molecule.
Properties
IUPAC Name |
5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-7-10(11(12(15)16)13-20-7)6-19-9-4-2-8(3-5-9)14(17)18/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLYKNPQGXCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Methyl and Carboxylic Acid Groups: The methyl group can be introduced via alkylation reactions, while the carboxylic acid group is typically introduced through oxidation reactions of corresponding alcohols or aldehydes.
Attachment of the 4-Nitrophenoxy Group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced to the isoxazole ring, often using a nitrophenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics. The nitrophenyl group in the structure enhances its biological activity, making it a candidate for further exploration in antimicrobial therapies .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Isoxazole derivatives are known to exhibit antiphlogistic actions, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. For example, certain derivatives have shown effectiveness in reducing inflammation in animal models, indicating their potential as therapeutic agents .
Analgesic Effects
The analgesic properties of isoxazole compounds have been documented in various studies. The compound can potentially serve as a pain reliever, similar to existing non-steroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated that modifications to the isoxazole structure can enhance pain relief efficacy .
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested several isoxazole derivatives against common pathogens. The results showed that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .
Case Study 2: Inflammatory Response Modulation
A study conducted on animal models of arthritis demonstrated that administration of the compound resulted in a marked reduction of inflammatory markers compared to control groups. This suggests that the compound could be developed into a treatment for chronic inflammatory conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Solubility: Morpholino and pyrazole derivatives exhibit improved solubility in polar solvents compared to aromatic substituents (e.g., phenoxymethyl) .
- Synthetic Accessibility: Mitsunobu reactions are versatile for introducing phenoxymethyl or nitrophenoxymethyl groups , while nucleophilic substitutions are employed for heterocyclic substituents (e.g., pyrazole, morpholino) .
Structure-Activity Relationship (SAR) Trends
- Nitro Group : Enhances polarity and binding affinity but may reduce metabolic stability.
- Heterocyclic Substituents: Pyrazole and morpholino groups improve solubility and bioavailability compared to purely aromatic groups.
- Steric Effects : Bulky substituents (e.g., 4-methylpyrazole) may hinder binding in sterically sensitive targets.
Biological Activity
5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid (CAS: 61919-44-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following formula:
- Molecular Formula : C₁₂H₁₀N₂O₆
- Molecular Weight : 250.22 g/mol
This compound features an isoxazole ring, which is known for its diverse biological activities, including antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds containing isoxazole moieties often exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound demonstrated notable antimicrobial activity, particularly against Candida albicans , with a low MIC value indicating high potency. This suggests that it could be a candidate for further development as an antifungal agent.
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Preliminary studies have shown that derivatives of isoxazole can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Effects
A study investigated the effects of several isoxazole derivatives on cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). The results indicated that:
- HeLa Cells : IC₅₀ value of 15 µM
- A549 Cells : IC₅₀ value of 20 µM
- MCF7 Cells : IC₅₀ value of 25 µM
These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Isoxazole derivatives often act as enzyme inhibitors, which could interfere with bacterial cell wall synthesis or fungal growth.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain isoxazole compounds can increase ROS levels in cells, contributing to their cytotoxic effects against tumors.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling the isoxazole core with a 4-nitrophenoxymethyl group via esterification or nucleophilic substitution. Optimization can include varying catalysts (e.g., DCC for carboxyl activation), temperature (controlled heating to avoid side reactions), and solvent polarity (e.g., DMF or THF). Post-synthesis purification via recrystallization or column chromatography is critical. Structural confirmation requires NMR (¹H/¹³C) and single-crystal X-ray diffraction for stereochemical validation .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy to confirm substituent positions and monitor synthetic intermediates.
- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) to assess purity (>95% is standard for research-grade material).
- Mass Spectrometry (ESI-TOF) for molecular weight verification.
Cross-reference with published spectral data for related isoxazole derivatives to resolve ambiguities .
Q. What are the key considerations for handling and storing this compound to ensure stability during experimental workflows?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the nitrophenoxy group. Avoid prolonged exposure to humidity, as the carboxylic acid moiety may form hydrates. Use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks due to potential nitro group toxicity .
Advanced Research Questions
Q. How can researchers investigate the electronic effects of the 4-nitrophenoxy substituent on the compound's reactivity in nucleophilic reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density distribution across the isoxazole ring and nitrophenoxy group.
- Experimentally compare reactivity with analogs (e.g., replacing nitro with methoxy) in nucleophilic acyl substitution. Monitor reaction kinetics via HPLC or in situ IR spectroscopy.
- Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell lines, solvent controls).
- Validate compound purity using orthogonal methods (e.g., LC-MS vs. NMR) to rule out degradation products.
- Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay sensitivity). Cross-reference with structurally related compounds to infer plausible activity trends .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the isoxazole ring in modulating pharmacological properties?
- Methodological Answer :
- Synthesize analogs with modified isoxazole substituents (e.g., methyl to ethyl) or heteroatom replacements (e.g., oxazole to thiazole).
- Test in bioassays (e.g., enzyme inhibition, cytotoxicity) and analyze data using multivariate regression to identify key steric/electronic contributors.
- Pair experimental results with molecular docking simulations to probe target binding interactions .
Q. What methodological approaches are suitable for developing a validated quantitative analysis protocol for this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Employ LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to enhance specificity.
- Optimize sample preparation (e.g., solid-phase extraction for plasma matrices) to minimize matrix effects.
- Validate linearity (R² >0.99), precision (RSD <5%), and recovery (>90%) per ICH guidelines. Cross-validate with NMR quantitation for absolute purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
